4-(2-Ethylbutylidene)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Ethylbutylidene)piperidine is a nitrogen-containing heterocyclic compound belonging to the piperidine family. Piperidines are known for their significant roles in medicinal, synthetic, and bio-organic chemistry due to their outstanding therapeutic effects . This compound, with the molecular formula C11H21N, is characterized by a piperidine ring substituted with a 2-ethylbutylidene group .
Preparation Methods
The synthesis of 4-(2-Ethylbutylidene)piperidine can be achieved through various synthetic routes. One common method involves the multi-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol . This approach offers several advantages, including good yields, easy work-ups, short reaction times, and mild reaction conditions . Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
4-(2-Ethylbutylidene)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidone derivatives, while reduction can produce various substituted piperidines .
Scientific Research Applications
4-(2-Ethylbutylidene)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme interactions and as a precursor for biologically active molecules.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Ethylbutylidene)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with enzyme active sites, modulating their activity. This interaction can lead to various physiological effects, such as inhibition of enzyme function or alteration of signal transduction pathways .
Comparison with Similar Compounds
4-(2-Ethylbutylidene)piperidine can be compared with other piperidine derivatives, such as:
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: Known for their anticancer properties.
N-(Piperidine-4-yl)benzamide: Investigated for its cytotoxic effects against cancer cells.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Properties
Molecular Formula |
C11H21N |
---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
4-(2-ethylbutylidene)piperidine |
InChI |
InChI=1S/C11H21N/c1-3-10(4-2)9-11-5-7-12-8-6-11/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
GJUYLTVWUIFNJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C=C1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.